molecular formula C10H14N2 B2788576 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 14097-41-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B2788576
CAS No.: 14097-41-7
M. Wt: 162.236
InChI Key: OXWNTTVDTPIYRD-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter regulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other tetrahydroisoquinoline derivatives. Its potential neuroprotective effects and ability to modulate neurotransmitter systems make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWNTTVDTPIYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium borohydride (17.8 g, 0.47 mol) was added portionwise over 2 h to an ice cold solution of 5-amino-2-methylisoquinolinium iodide (18.8 g, 65 mmol) in methanol (1.5 L) and water (60 ml). The mixture was then stirred at 25° C. for 18 h. and concentrated in vacuo. The residue was extracted into water and dichloromethane. The organic layer was dried (Na2SO4) and concentration in vacuo gave the title compound (8.87 g).
Quantity
17.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2-methylisoquinolinium iodide
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice cold solution of 5-amino-2-methylisoquinolinium iodide (18.8 g, 65 mmol) in methanol (1.5L) and water (60 ml) was added sodium borohydride (17.8 g, 0.47 mol) portionwise over 2h. The mixture was then allowed to stir at room temperature for 18h before concentration in vacuo and partitioning of the residue between water and dichloromethane. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford the title compound (8.87 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2-methylisoquinolinium iodide
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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